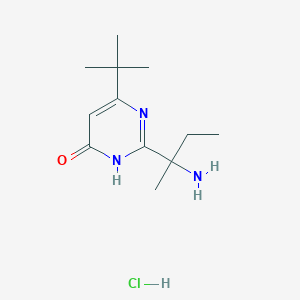

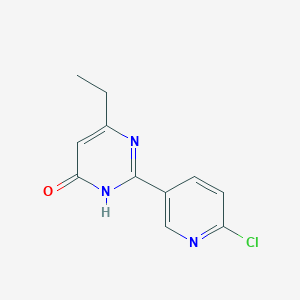

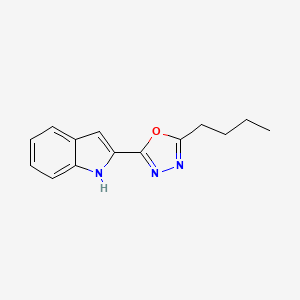

![molecular formula C6H12Cl2N4 B1384579 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride CAS No. 1559059-79-8](/img/structure/B1384579.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

Vue d'ensemble

Description

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H10N4.2ClH and a molecular weight of 211.09 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

1. Inhibition of Hepatitis B Virus (HBV) The compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Antiviral Therapeutics

In addition to inhibiting HBV, the compound has potential applications in the development of antiviral therapeutics. Its ability to suppress HBV DNA viral load in an HBV AAV mouse model has been demonstrated .

Medicinal Chemistry Building Blocks

The compound serves as an important building block in medicinal chemistry. It can be synthesized in a cost-efficient manner on a multigram scale, allowing for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .

Functional Group Modification

The compound’s structure allows for easy installation of functional groups to C(2) and C(3) positions as well as diversity points (DP) to C(2) and C(6) positions. This makes it a versatile tool for organic synthesis directed towards medicinal chemistry .

Regioselective Synthesis

The compound can be used for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups. This provides a significant advantage over other known methodologies .

Bifunctional Scaffold

The functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine can be used as a bifunctional scaffold. This opens up synthetic perspectives for its use in the design of promising MedChem fragments and corresponding building blocks for their production .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQJNCGXXPUOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

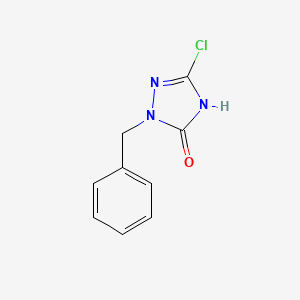

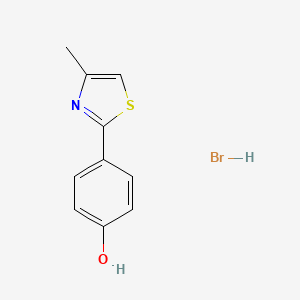

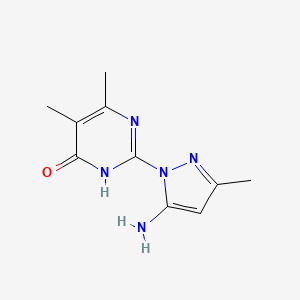

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)

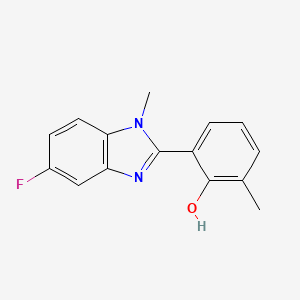

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

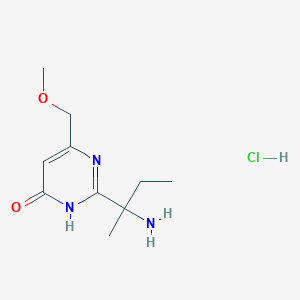

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)

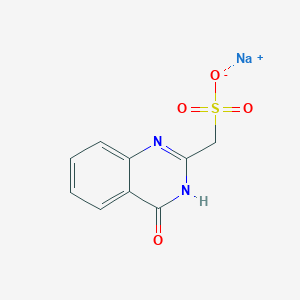

![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)